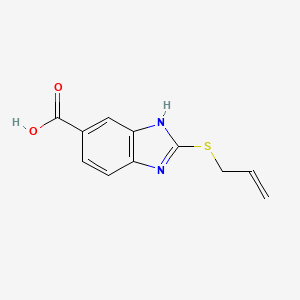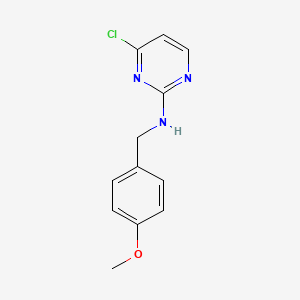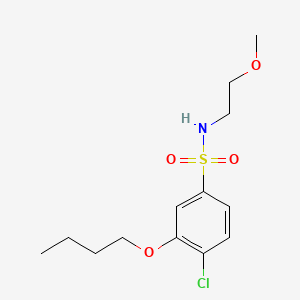amine CAS No. 1206133-24-5](/img/structure/B603116.png)
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with two chlorine atoms, a methoxy group, and a sulfonamide group linked to an oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine can be achieved through a multi-step process:
Nitration and Reduction: The starting material, 2,5-dichloro-4-methoxybenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to form the sulfonamide.
Oxolane Substitution: The final step involves the reaction of the sulfonamide with oxolane-2-carboxaldehyde under basic conditions to introduce the oxolane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium amide or thiourea in polar solvents.
Major Products
Oxidation: 2,5-dichloro-4-hydroxy-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide.
Reduction: 2,5-dichloro-4-methoxy-N-[(oxolan-2-yl)methyl]benzene-1-amine.
Substitution: 2,5-diamino-4-methoxy-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide.
Scientific Research Applications
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. This leads to the inhibition of folic acid synthesis in bacteria, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-4-methoxybenzene-1-sulfonamide: Lacks the oxolane ring.
2,5-dichloro-4-methoxy-N-methylbenzene-1-sulfonamide: Has a methyl group instead of the oxolane ring.
2,5-dichloro-4-methoxy-N-[(tetrahydrofuran-2-yl)methyl]benzene-1-sulfonamide: Contains a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
The presence of the oxolane ring in [(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine imparts unique chemical properties, such as increased solubility and potential for forming hydrogen bonds. This can enhance its biological activity and make it a more effective antimicrobial agent compared to its analogs.
Properties
CAS No. |
1206133-24-5 |
|---|---|
Molecular Formula |
C12H15Cl2NO4S |
Molecular Weight |
340.2g/mol |
IUPAC Name |
2,5-dichloro-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H15Cl2NO4S/c1-18-11-5-10(14)12(6-9(11)13)20(16,17)15-7-8-3-2-4-19-8/h5-6,8,15H,2-4,7H2,1H3 |
InChI Key |
VZFAYZBGFFNQFN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2CCCO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B603035.png)
amine](/img/structure/B603037.png)
amine](/img/structure/B603039.png)
amine](/img/structure/B603041.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine](/img/structure/B603042.png)
![(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine](/img/structure/B603043.png)



![Phenol, 2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B603048.png)
amine](/img/structure/B603049.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603050.png)
amine](/img/structure/B603052.png)

